2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679182
InChI: InChI=1S/C20H18ClN3O4/c1-27-13-7-8-17(18(11-13)28-2)22-19(25)12-24-20(26)10-9-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25)
SMILES: COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.8 g/mol

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC9679182

Molecular Formula: C20H18ClN3O4

Molecular Weight: 399.8 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C20H18ClN3O4
Molecular Weight 399.8 g/mol
IUPAC Name 2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C20H18ClN3O4/c1-27-13-7-8-17(18(11-13)28-2)22-19(25)12-24-20(26)10-9-16(23-24)14-5-3-4-6-15(14)21/h3-11H,12H2,1-2H3,(H,22,25)
Standard InChI Key PPOIVPRLMFWXNE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)OC

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core:

    • The pyridazinone ring is synthesized using hydrazine derivatives and diketones or related compounds under reflux conditions.

  • Substitution Reactions:

    • The chlorophenyl group is introduced via electrophilic aromatic substitution or nucleophilic substitution reactions.

    • The dimethoxyphenylacetamide fragment is added through amide bond formation, often using coupling agents like DCC (dicyclohexylcarbodiimide).

  • Purification:

    • The final product is purified using recrystallization or chromatographic techniques to ensure high purity.

Spectroscopic Characterization

The structure and purity of the compound are confirmed using advanced spectroscopic methods:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides detailed information on the chemical environment of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy:

    • Confirms functional groups such as carbonyls (C=O) and amides through characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern.

  • X-ray Crystallography:

    • Reveals the three-dimensional arrangement of atoms in the molecule.

Anti-inflammatory Activity:

Compounds with similar pyridazinone cores have demonstrated inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation pathways .

Enzyme Inhibition:

Studies suggest that pyridazinones can act as enzyme inhibitors, modulating biological pathways involved in oxidative stress or cell proliferation .

Pharmacokinetic Considerations

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